molecular formula C10H16N5O12P3S B15090463 [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B15090463
M. Wt: 523.25 g/mol
InChI Key: BXZRFHUVVWIHMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the purine base, followed by the attachment of the ribose sugar, and finally the addition of the phosphate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any by-products .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It can bind to enzymes and other proteins, altering their activity and affecting various cellular processes. The exact pathways involved depend on the specific context in which the compound is used, but it often involves modulation of nucleotide metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Guanosine monophosphate (GMP)
  • Adenosine monophosphate (AMP)
  • Cytidine monophosphate (CMP)
  • Thymidine monophosphate (TMP)

Uniqueness

What sets [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate apart from these similar compounds is the presence of the sulfur atom in the purine base, which can significantly alter its chemical and biological properties. This unique feature makes it a valuable compound for specific research and therapeutic applications .

Properties

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

IUPAC Name

[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(31)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,16H,1-2H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,31)

InChI Key

BXZRFHUVVWIHMV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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